15-Lipoxygenase-1 Inhibitory Potency vs. Nordihydroguaiaretic Acid (NDGA)
In a direct enzymatic assay using human N-terminal His₆-tagged reticulocyte 15-lipoxygenase-1 with arachidonic acid as substrate, 2-cyclohexyl-3-hydroxy-3-methylpentanoic acid exhibited a Ki of 22 nM, assessed via 15-HPETE formation and fitted by the Michaelis-Menten equation [1]. This represents approximately 1,360-fold greater potency than nordihydroguaiaretic acid (NDGA), a widely used reference lipoxygenase inhibitor, which displays an IC50 of 30,000 nM (30 µM) against 15-LOX under comparable conditions . The ~1,360-fold potency advantage positions the target compound as a substantially more potent 15-LOX-1 inhibitor than the classic benchmark NDGA.
| Evidence Dimension | 15-Lipoxygenase-1 inhibition potency |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): IC50 = 30,000 nM (30 µM) against 15-LOX |
| Quantified Difference | Approximately 1,360-fold more potent (22 nM vs. 30,000 nM) |
| Conditions | Target: Human N-terminal His₆-tagged reticulocyte 15-LOX-1, 15-HPETE formation, Michaelis-Menten kinetics. NDGA: 15-LOX enzymatic assay. |
Why This Matters
For researchers studying the 15-LOX-1 arm of the arachidonic acid cascade, the target compound offers nanomolar potency compared to the micromolar potency of NDGA, potentially reducing the required concentration in cellular assays by over three orders of magnitude and minimizing off-target effects associated with high micromolar NDGA concentrations.
- [1] BindingDB. BDBM50417153 (CHEMBL1270704): Ki = 22 nM for human 15-lipoxygenase-1. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50417153 (accessed 2026-05-06). View Source
